molecular formula C11H10BrN B12438702 2-(2-Bromoethyl)quinoline

2-(2-Bromoethyl)quinoline

Cat. No.: B12438702
M. Wt: 236.11 g/mol
InChI Key: LGRIXGWEPBUFKH-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)quinoline is an organic compound with the molecular formula C11H10BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromoethyl group at the second position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)quinoline typically involves the bromination of 2-ethylquinoline. One common method is the reaction of 2-ethylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Bromoethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert biological effects. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

    2-Bromoquinoline: Lacks the ethyl group, making it less reactive in certain nucleophilic substitution reactions.

    2-(2-Chloroethyl)quinoline: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.

    2-Ethylquinoline: Lacks the bromo group, making it less versatile in chemical reactions

Uniqueness: 2-(2-Bromoethyl)quinoline is unique due to the presence of both the bromo and ethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various quinoline derivatives and enhances its potential for biological activity .

Properties

IUPAC Name

2-(2-bromoethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRIXGWEPBUFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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